4-Hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid

Description

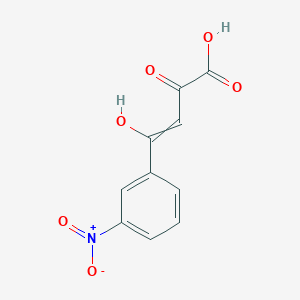

4-Hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid (CAS: 904814-30-8) is a nitro-substituted unsaturated keto acid with the molecular formula C₁₀H₇NO₆ and a molecular weight of 237.17 g/mol . Structurally, it features a 3-nitrophenyl group attached to a hydroxy-oxobut-3-enoic acid backbone. The compound is characterized by its conjugated enone system and nitro group, which contribute to its reactivity and polarity. It is primarily used in laboratory research, with a purity specification of ≥95% . Safety data indicate it is corrosive, necessitating careful handling .

Properties

IUPAC Name |

4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO6/c12-8(5-9(13)10(14)15)6-2-1-3-7(4-6)11(16)17/h1-5,12H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNMRWDKCSKCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC(=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355558 | |

| Record name | 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904814-30-8 | |

| Record name | 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with malonic acid in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) are typical methods.

Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

Oxidation: Formation of 4-oxo-4-(3-nitrophenyl)-2-oxobut-3-enoic acid.

Reduction: Formation of 4-hydroxy-4-(3-aminophenyl)-2-oxobut-3-enoic acid.

Substitution: Formation of halogenated derivatives such as 4-hydroxy-4-(3-bromophenyl)-2-oxobut-3-enoic acid.

Scientific Research Applications

4-Hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This interaction is facilitated by hydrogen bonding and van der Waals forces, which stabilize the inhibitor-enzyme complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid with structurally analogous compounds, focusing on molecular properties, reactivity, and biological relevance.

Structural Analogues with Nitrophenyl Substituents

4-(2-Nitrophenyl)-2-oxobut-3-enoic acid (CAS: 72323-79-6) Molecular Formula: C₁₀H₇NO₅ Molecular Weight: 221.17 g/mol Key Differences: The nitro group is positioned at the 2-position of the phenyl ring instead of the 3-position. The absence of a hydroxyl group at C4 alters acidity and solubility .

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (CAS: 224044-66-0) Molecular Formula: C₁₀H₇NO₆ Molecular Weight: 237.17 g/mol Key Differences: This isomer features a 4-oxo group and a 3-hydroxy-2-nitrophenyl substituent. The adjacent hydroxy and nitro groups on the phenyl ring may enhance resonance stabilization but reduce thermal stability compared to the target compound. Its (2E) configuration also influences geometric isomerism and reactivity .

Analogues with Heterocyclic/Aromatic Substituents

trans-4-(3-Hydroxy-benzo[b]thiophen-2-yl)-2-oxobut-3-enoic Acid Source: Metabolite of dibenzothiophene degradation by Mycobacterium aromativorans . Key Differences: Replaces the nitrophenyl group with a benzo[b]thiophene ring. The sulfur atom introduces electron-withdrawing effects, altering redox properties.

cis-4-(8-Hydroxypyren-7-yl)-2-oxobut-3-enoic Acid Source: Ring fission product of benzo[a]pyrene degradation . Key Differences: Contains a hydroxypyrene moiety, making it larger (C₂₀H₁₂O₄) and more hydrophobic. Such polyaromatic derivatives are typically involved in environmental biodegradation pathways, unlike the nitroaromatic target compound .

This compound’s applications in drug synthesis contrast with the target’s role as a lab reagent .

Comparative Data Table

Research Findings and Functional Insights

- Reactivity : The target compound’s 3-nitro group enhances electrophilicity, making it susceptible to nucleophilic attacks at the oxo position, whereas analogues like the 2-nitrophenyl variant may exhibit reduced reactivity due to steric effects .

- Safety Profile: The corrosive nature of the target compound contrasts with the unclassified hazards of 4-(1-hydroxynaphthalen-2-yl)-2-oxobut-3-enoic acid, highlighting the nitro group’s contribution to toxicity .

Biological Activity

4-Hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid, also known as (Z)-4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid, is an organic compound with significant biological activity. Its structure features a hydroxy group, a nitrophenyl group, and a keto group, which contribute to its diverse applications in biological and medicinal chemistry. This article provides a detailed examination of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H7NO5 |

| Molecular Weight | 209.17 g/mol |

| CAS Number | 904814-30-8 |

The compound's unique structure enhances its solubility and stability, making it suitable for various biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets. One notable mechanism is its role as a tyrosinase inhibitor , where it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This action has implications in skin pigmentation disorders and cosmetic applications.

Biological Applications

-

Enzyme Inhibition :

- The compound has been investigated for its potential to inhibit tyrosinase activity, which is crucial in melanin synthesis. This property suggests possible applications in treating hyperpigmentation disorders.

-

Anti-inflammatory Effects :

- Research indicates that this compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

-

Anticancer Activity :

- Preliminary studies suggest that this compound may possess anticancer properties by modulating cellular pathways involved in cancer progression.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Tyrosinase Inhibition

A study conducted on various phenolic compounds demonstrated that this compound effectively inhibited tyrosinase activity in vitro, with an IC50 value indicating significant potency compared to other tested compounds.

Study 2: Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound resulted in reduced inflammatory markers and cytokine levels, suggesting its potential as an anti-inflammatory agent.

Study 3: Anticancer Potential

Cell line studies revealed that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity and potential use in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| 4-Hydroxy-3-nitrophenylacetic acid | Tyrosinase Inhibitor | Competitive inhibition at the active site |

| 4-Hydroxybenzoic acid | Antioxidant | Free radical scavenging |

| 4-Hydroxyphenylacetic acid | Anti-inflammatory | Modulation of inflammatory pathways |

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for synthesizing 4-Hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid with high purity?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can minimize the number of trials while identifying critical variables like nitro-group reactivity and keto-enol tautomerization stability . Post-synthesis, use column chromatography (silica gel, gradient elution) for purification, followed by characterization via -NMR to confirm regioselectivity and IR spectroscopy to verify carbonyl and hydroxyl functional groups .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural stability?

- Methodological Answer : Combine -NMR to resolve the nitrophenyl and oxobut-3-enoic acid moieties, and High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation. Differential Scanning Calorimetry (DSC) can assess thermal stability, while High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm quantifies purity (>98%) and detects byproducts like nitro-reduction intermediates .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Standardize protocols using reaction monitoring tools (e.g., in-situ FTIR for real-time ketone formation tracking). Document solvent pre-treatment (e.g., molecular sieves for anhydrous conditions) and validate synthetic routes via interlaboratory studies using shared reference standards .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reaction mechanisms for nitro-group participation in this compound’s synthesis?

- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and compare activation energies for competing pathways (e.g., nitro-group vs. keto-enol tautomer-directed reactivity). Pair computational results with kinetic isotope effect (KIE) studies to validate mechanistic hypotheses .

Q. What strategies are effective for optimizing this compound’s catalytic efficiency in asymmetric synthesis?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to induce enantioselectivity. Screen catalysts via High-Throughput Experimentation (HTE) combined with DoE to balance steric and electronic effects. Characterize enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can researchers address discrepancies in the literature regarding this compound’s stability under oxidative conditions?

- Methodological Answer : Conduct controlled stress testing (e.g., exposure to HO/UV light) with LC-MS monitoring to identify degradation products. Compare results across multiple labs using standardized oxidative stress protocols (e.g., hydroxyl radical generation via Fenton reactions) and employ multivariate analysis to isolate confounding variables like trace metal impurities .

Q. What advanced separation technologies are suitable for isolating enantiomers or tautomeric forms of this compound?

- Methodological Answer : Utilize simulated moving bed (SMB) chromatography for large-scale enantiomer separation. For tautomer resolution, employ pH-controlled crystallization or dynamic NMR to study equilibrium shifts between keto and enol forms. Validate purity via X-ray crystallography to confirm absolute configuration .

Data Analysis and Contradiction Resolution

Q. How should researchers statistically analyze conflicting data on this compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : Apply meta-analysis techniques to aggregate data from multiple studies, weighting results by assay precision (e.g., IC variability). Use multivariate regression to account for confounding factors like buffer composition or enzyme source. Validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. What role does reaction engineering play in scaling up the synthesis of this compound while maintaining yield?

- Methodological Answer : Implement microreactor systems to enhance heat/mass transfer and minimize side reactions (e.g., nitro-group reduction). Use computational fluid dynamics (CFD) to model mixing efficiency and optimize reactor geometry. Validate scalability via pilot-scale trials with inline PAT (Process Analytical Technology) for real-time quality control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.